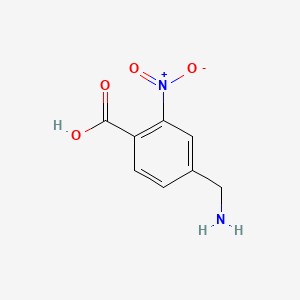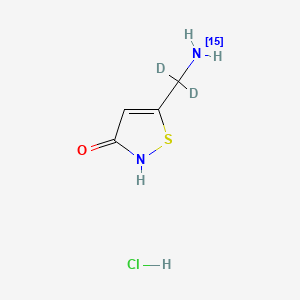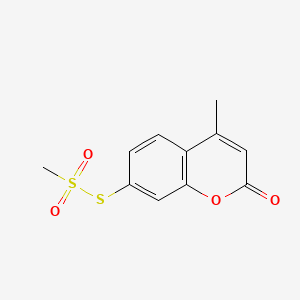
4-Carboxy-3-nitrobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-3-nitrobenzylamine is an organic compound with the molecular formula C8H8N2O4. It is a colorless or pale yellow crystalline solid with an aromatic odor similar to benzoic acid. This compound is soluble in alcohol, ether, and other organic solvents, but only slightly soluble in water . It is often used as an intermediate in the synthesis of organic dyes and fluorescent pigments, as well as in the preparation of pharmaceutical intermediates and biochemical reagents .
Méthodes De Préparation
The preparation of 4-Carboxy-3-nitrobenzylamine typically involves the nitration of toluene followed by a reduction reaction. The specific steps are as follows :
Nitration: Toluene is mixed with nitric acid, and concentrated sulfuric acid is used as a catalyst to carry out the nitration reaction at low temperature.
Reduction: The reaction mixture is then subjected to a reduction reaction using sodium nitrite or a nitrite solution to obtain the target product, this compound.
Analyse Des Réactions Chimiques
4-Carboxy-3-nitrobenzylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Carboxy-3-nitrobenzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic dyes and fluorescent pigments.
Biology: The compound can be used as a fluorescent probe and a fluorescent labeled material in fluorescence microscopy.
Medicine: It is utilized in the preparation of pharmaceutical intermediates.
Industry: The compound is used in the production of biochemical reagents.
Mécanisme D'action
The mechanism of action of 4-Carboxy-3-nitrobenzylamine involves its ability to participate in various chemical reactions due to the presence of functional groups such as the nitro and carboxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various applications. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-Carboxy-3-nitrobenzylamine can be compared with similar compounds such as:
4-Aminomethyl-2-nitrobenzoic acid: Similar in structure but with different functional groups.
4-Carboxy-3-nitrobenzylic acid: Another related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .
Propriétés
IUPAC Name |
4-(aminomethyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUXOWSYHOCERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666462 |
Source


|
| Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100466-28-2 |
Source


|
| Record name | 4-(Aminomethyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)



![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)



